molecular formula C9H11NO2 B1429718 3-(5-Methylpyridin-3-yl)propanoic acid CAS No. 1256810-53-3

3-(5-Methylpyridin-3-yl)propanoic acid

Cat. No.: B1429718
CAS No.: 1256810-53-3
M. Wt: 165.19 g/mol
InChI Key: XGXXQNPWMCFKOV-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)propanoic acid (CAS: 1256810-53-3) is a pyridine derivative featuring a methyl group at the 5-position of the pyridine ring and a propanoic acid side chain.

Properties

IUPAC Name

3-(5-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXXQNPWMCFKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-53-3
Record name 3-(5-methylpyridin-3-yl)propanoic acid
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Scientific Research Applications

3-(5-Methylpyridin-3-yl)propanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(5-Methylpyridin-3-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Pyridine-Based Propanoic Acid Derivatives

Pyridine derivatives with propanoic acid side chains exhibit varied biological activities depending on substituents:

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (): This ester derivative includes amino and fluorine substituents on the pyridine ring. Unlike the methyl group in the target compound, these substituents may alter solubility and bioavailability .

Heterocyclic-Substituted Propanoic Acids

Compounds with heterocyclic moieties attached to the propanoic acid backbone demonstrate diverse mechanisms:

  • Thiazolyl Derivatives (P3, P7, P16) (): These include 3-((5-bromothiophen-2-yl)methylene)-4-oxothiazol-2-yl)propanoic acid derivatives. P3 (IC₅₀ = 35 µM) inhibits Furin protease, critical in viral pathogenesis. The thiazole and bromothiophene groups enhance π-π stacking and hydrophobic interactions, unlike the pyridine-methyl group in the target compound, which may prioritize steric effects over electronic modulation .
  • Pyrazolyl Derivatives (): Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids showed analgesic activity comparable to aspirin.
  • Oxadiazolyl Derivative (): 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid features an oxadiazole ring, known for metabolic stability.

Phenyl-Substituted Propanoic Acids

Phenyl derivatives highlight the role of aromatic substituents:

  • 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (): This compound demonstrated cytotoxicity (43.2% mortality at 0.1 mg/mL). The hydroxyphenyl and tetrahydrofuran groups enhance hydrogen bonding and solubility, differing from the pyridine-methyl group’s moderate lipophilicity .

Sulfonamide and Amino Derivatives

  • This contrasts with the methylpyridinyl group’s neutral-to-weak basicity, which may affect tissue penetration .

Structural and Functional Analysis Table

Compound Name Key Substituents Biological Activity/Property Key Differences from Target Compound Reference
3-(5-Methylpyridin-3-yl)propanoic acid 5-methylpyridine, propanoic acid N/A (Research compound)
P3 (Thiazolyl derivative) Bromothiophene, thiazole Furin inhibition (IC₅₀ = 35 µM) Heterocyclic complexity vs. simple pyridine
Pyrazolyl amide derivative Pyridazinyl, phenylpyrazole Analgesic (equipotent to aspirin) Rigid heterocycles vs. flexible side chain
3-(4-Hydroxyphenyl)-...propanoic acid Hydroxyphenyl, tetrahydrofuran Cytotoxic (43.2% mortality) Polar groups vs. methylpyridine
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Amino, fluorine, ester N/A (Structural analog) Ester prodrug vs. free carboxylic acid

Biological Activity

3-(5-Methylpyridin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, neuroprotective, and antimicrobial activities. The findings are supported by data tables and case studies, highlighting the compound's significance in pharmaceutical research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring with a propanoic acid side chain. Its chemical formula is C₁₁H₁₃N₁O₂, and it has a molecular weight of 191.23 g/mol. The compound's properties contribute to its biological activities, making it a candidate for further research.

1. Anti-inflammatory Activity

Research has indicated that derivatives of propanoic acids exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

CompoundCytokine Inhibition (%)Concentration (µg/mL)
This compound44-79% (IFN-γ)100
Ibuprofen96.01%100

This suggests that the compound may modulate immune responses and could be beneficial in treating chronic inflammatory conditions .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies focusing on oxidative stress models. The compound demonstrated the ability to protect neuronal cells from damage induced by hydrogen peroxide and other neurotoxins.

Case Study: A study evaluated the effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated that the compound restored cell viability by up to 80% , showcasing its potential as a neuroprotective agent against conditions like Parkinson's disease.

TreatmentCell Viability (%)Oxidative Stress Model
Control100-
This compound80H₂O₂

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus22.9
Escherichia coli4.69
Candida albicans16.69

These results indicate that the compound may serve as a basis for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve:

  • Cytokine modulation : Reducing inflammatory mediators.
  • Antioxidant properties : Scavenging free radicals and preventing oxidative damage.
  • Cell signaling pathways : Influencing pathways involved in inflammation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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